4-Hydroxypenicillin V

Vue d'ensemble

Description

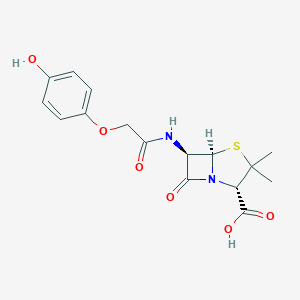

4-Hydroxypenicillin V is a derivative of phenoxymethylpenicillin, commonly known as penicillin V. It is a beta-lactam antibiotic that exhibits antibacterial properties. The compound is characterized by the presence of a hydroxyl group at the para position of the phenoxyacetic acid moiety, which distinguishes it from penicillin V.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxypenicillin V can be synthesized through the hydroxylation of penicillin V. This process involves the introduction of a hydroxyl group into the phenoxyacetic acid side chain of penicillin V. The hydroxylation reaction is typically carried out using hydroxylating agents under controlled conditions to ensure the selective formation of the hydroxylated product.

Industrial Production Methods: In industrial settings, this compound is produced as a byproduct during the fermentation process of penicillin V. The production involves the use of industrial strains of Penicillium chrysogenum in the presence of phenoxyacetic acid, which serves as a precursor for the penicillin V molecule. The hydroxylation of phenoxyacetic acid leads to the formation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxypenicillin V undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Antibiotic Properties

4-Hydroxypenicillin V is primarily recognized for its antibiotic properties . It exhibits broad-spectrum activity against a range of bacteria, including both Gram-positive and Gram-negative strains.

Clinical Applications

- Treatment of Infections : It is used to treat various infections, particularly those affecting the respiratory tract, skin, and soft tissues .

- Continuation Therapy : this compound may be employed as a follow-up treatment after initial therapy with injectable benzyl penicillin .

Analytical Method Development

The development of analytical methods for the quantification of this compound in biological samples is crucial for therapeutic monitoring and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been validated for the determination of this compound in plasma and other biological fluids. The method demonstrated linearity, precision, and accuracy across various concentrations, making it suitable for clinical applications .

| Parameter | Value |

|---|---|

| Linearity Range | 50% - 150% |

| Mean Recovery | 99.5% |

| RSD Recovery | <0.5% |

Potential Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds related to this compound, particularly in the context of drug resistance in cancer cells.

Case Study: Calixarene Derivatives

Research on calixarene-based compounds, which include hydroxyl modifications similar to those found in this compound, indicates promising selective cytotoxicity against various cancer cell lines (e.g., U-87 MG glioblastoma and A549 lung cancer cells). These compounds showed significant growth inhibition at specific concentrations .

- IC50 Values : The inhibitory concentration required to reduce cell viability by 50% was determined using non-linear regression analysis.

| Cell Line | IC50 (μM) |

|---|---|

| U-87 MG | 100 |

| A549 | 100 |

| MCF-7 | Not specified |

Synthesis and Modification

The synthesis of this compound involves semi-synthetic processes that enhance its pharmacological properties while maintaining stability.

Synthetic Methodology

A novel synthesis route has been developed that allows for efficient production while ensuring high yields. The process involves pH regulation and extraction techniques that optimize the purity and yield of the final product .

Combination Therapies

Combining this compound with other antimicrobial agents may enhance its efficacy against resistant bacterial strains, providing a multi-faceted approach to infection management.

Mécanisme D'action

4-Hydroxypenicillin V exerts its antibacterial effects by inhibiting the biosynthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding disrupts the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death of the bacteria .

Comparaison Avec Des Composés Similaires

Penicillin V: The parent compound, which lacks the hydroxyl group at the para position.

Penicillin G: Another beta-lactam antibiotic with a different side chain.

Ampicillin: A beta-lactam antibiotic with an amino group in the side chain.

Amoxicillin: Similar to ampicillin but with a hydroxyl group in the side chain.

Uniqueness: 4-Hydroxypenicillin V is unique due to the presence of the hydroxyl group at the para position of the phenoxyacetic acid moiety. This structural modification can influence its antibacterial activity and its interactions with bacterial enzymes, making it a valuable compound for research and development .

Activité Biologique

4-Hydroxypenicillin V, a derivative of penicillin, is an antibiotic compound that exhibits significant biological activity, particularly in its antimicrobial properties. This article delves into its biological activities, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a beta-lactam antibiotic. Its structure allows it to interact effectively with bacterial cell wall synthesis mechanisms, leading to its bactericidal effects.

The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding disrupts cell wall integrity, ultimately leading to cell lysis and death of the bacteria .

In Vitro Studies

Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. Key findings include:

- Effective Against :

- Gram-Positive Bacteria : Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212)

- Gram-Negative Bacteria : Pseudomonas aeruginosa (ATCC 27853), although with reduced efficacy compared to gram-positive strains.

- Minimum Inhibitory Concentrations (MIC) :

- S. aureus: 64 µg/mL

- E. faecalis: 64 µg/mL

- C. albicans: 128 µg/mL (antifungal activity)

These results indicate that while it is particularly effective against certain gram-positive bacteria, its activity against gram-negative strains is less pronounced, necessitating further investigation into resistance mechanisms .

Pharmacokinetics

A study conducted on healthy volunteers provided insights into the pharmacokinetics of phenoxymethylpenicillin (penicillin V), which shares similar properties with this compound. Key pharmacokinetic parameters observed were:

- Cmax : Mean peak concentration of

- AUC : Total drug exposure over time was

- Half-Life : Approximately for total serum concentration and for unbound drug .

These parameters suggest that this compound is rapidly absorbed and eliminated from the body, which may influence dosing strategies in clinical settings.

Clinical Applications

- Treatment of Pharyngitis :

- A study highlighted the use of penicillin V in treating pharyngitis caused by Streptococcus pyogenes, demonstrating effective outcomes with appropriate dosing strategies.

- Sickle Cell Disease Prophylaxis :

Summary of Biological Activities

The following table summarizes the biological activities and effective concentrations of this compound against various microorganisms:

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 64 |

| Enterococcus faecalis | Gram-Positive | 64 |

| Candida albicans | Fungal | 128 |

| Pseudomonas aeruginosa | Gram-Negative | 256 |

Propriétés

IUPAC Name |

(2S,5R,6R)-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLWRYXQESUXNE-MBNYWOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6S | |

| Record name | P-HYDROXYPENICILLIN V | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074876 | |

| Record name | 4-Hydroxypenicillin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20880-67-5 | |

| Record name | P-HYDROXYPENICILLIN V | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Hydroxypenicillin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypenicillin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYPENICILLIN V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU3C726JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Hydroxypenicillin V in the context of Penicillin V production?

A: this compound, often referred to as 'impurity D', is a related compound that can arise during the production of Penicillin V. [] Its presence is monitored to ensure the quality and purity of the final Penicillin V product. The research article highlights a method to quantify this compound using High-Performance Liquid Chromatography (HPLC), demonstrating its importance in quality control procedures. []

Q2: Can you elaborate on the analytical method used to quantify this compound in the study?

A: The research employed a specific HPLC method for the analysis. [] Here’s a breakdown:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.